2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that features a trifluorophenyl group attached to a thiazolidine ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,3,4-trifluoroaniline with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the trifluorophenyl group.
Scientific Research Applications
2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazolidine ring may contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-methanol: Contains a methanol group instead of a carboxylic acid.
Uniqueness
2-(2,3,4-Trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorinated compounds are desired for their enhanced stability and reactivity.
Properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2S/c11-5-2-1-4(7(12)8(5)13)9-14-6(3-17-9)10(15)16/h1-2,6,9,14H,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSQVKZOOHZWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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